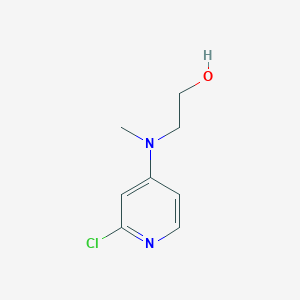
2-((2-Chloropyridin-4-yl)(methyl)amino)ethan-1-ol
Descripción general
Descripción
2-((2-Chloropyridin-4-yl)(methyl)amino)ethan-1-ol, also known as 2-Chloro-N-methylpyridin-4-amine, is an organic compound that is used in a variety of scientific research applications. It is a synthetic molecule that can be synthesized from a number of different starting materials, including pyridine and chloroform. It is a versatile compound that can be used in a variety of different laboratory experiments, as well as for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
The compound 2-((2-Chloropyridin-4-yl)(methyl)amino)ethan-1-ol has been explored in the synthesis and characterization of various metal complexes, demonstrating its utility in the formation of coordination compounds. For instance, in the study by Hureau et al. (2008), the compound was used to synthesize mononuclear Mn(II) complexes with distinct configurations and properties, illustrating its role in creating complexes with specific electronic and structural characteristics (Hureau et al., 2008).
DNA Interaction and Antimicrobial Studies
Further research has highlighted the compound's potential in bioactive studies, particularly in DNA interaction and antimicrobial activities. Kurt et al. (2020) synthesized novel Schiff base ligands from 2,6-diaminopyridine, which were used to prepare metal complexes exhibiting DNA binding activity and promising antimicrobial properties (Kurt et al., 2020). Similarly, Kumar et al. (2012) explored Cu(II) complexes of tridentate ligands for their DNA binding, nuclease activity, and cytotoxicity, showcasing the compound's relevance in the development of therapeutic agents (Kumar et al., 2012).
Catalytic and Polymerization Activities
The compound has also found applications in catalysis and polymerization studies. Zulu et al. (2020) investigated Palladium(II) complexes as catalysts for the methoxycarbonylation of olefins, demonstrating the compound's utility in enhancing catalytic efficiency and selectivity (Zulu et al., 2020).
Antioxidative and Functional Material Development
Additionally, the compound's derivatives have been studied for their antioxidative activities and potential as functional materials. Tressl et al. (1998) highlighted the formation of melanoidin-like Maillard polymers, indicating the compound's role in food chemistry and antioxidative property research (Tressl et al., 1998).
Propiedades
IUPAC Name |
2-[(2-chloropyridin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-11(4-5-12)7-2-3-10-8(9)6-7/h2-3,6,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVICTDTBFYZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloropyridin-4-yl)(methyl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



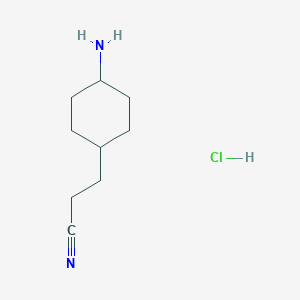
![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)
![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)
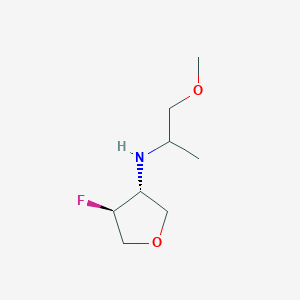
![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)

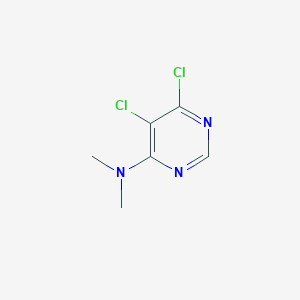
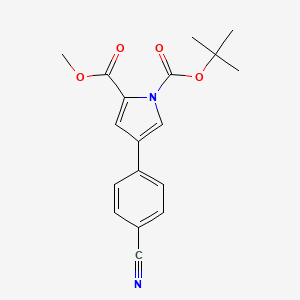
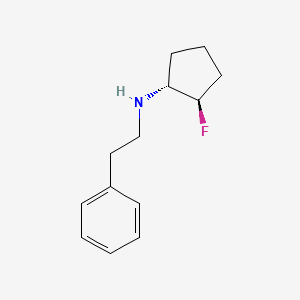

![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)

![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)